5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole

Beschreibung

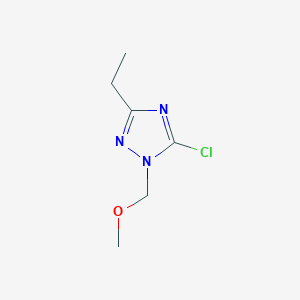

5-Chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole (CAS: 2096985-66-7) is a substituted 1,2,4-triazole derivative. Its molecular formula is C₆H₁₀ClN₃O, featuring a triazole core with three substituents:

- Position 1: Methoxymethyl group (–CH₂OCH₃), enhancing solubility via ether oxygen.

- Position 3: Ethyl group (–CH₂CH₃), increasing lipophilicity compared to methyl analogs.

- Position 5: Chlorine atom, influencing electronic properties and bioactivity .

This compound is structurally related to agrochemicals and pharmaceuticals, where triazoles are pivotal due to their stability and functional versatility .

Eigenschaften

IUPAC Name |

5-chloro-3-ethyl-1-(methoxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3O/c1-3-5-8-6(7)10(9-5)4-11-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKPEAPLAWDTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=N1)Cl)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Approach and Key Precursors

The synthesis generally involves multi-step processes starting from simple, readily available heterocyclic precursors such as 1,2,4-triazole, with subsequent functionalization to introduce the ethyl, chloro, and methoxymethyl groups. The core strategy involves nucleophilic substitution, halogenation, and alkylation reactions under controlled conditions.

Preparation of the Triazole Core

Initial synthesis of 1,2,4-triazole derivatives typically employs the high-temperature reaction of hydrazine hydrate with formamide or formic ether, as described in patent CN105906575A:

This process yields pure 1H-1,2,4-triazole, which serves as the fundamental scaffold for further functionalization.

Functionalization to Introduce Ethyl and Chloro Groups

Alkylation and halogenation steps are crucial for installing the ethyl and chloro groups:

Ethylation at N-1 position : This is achieved through nucleophilic substitution using ethyl halides (e.g., ethyl chloride or bromide) in the presence of base (potassium carbonate or potassium hydroxide) under reflux conditions, as indicated in patent CN113651762A. The process involves:

- Dissolving the triazole in a polar aprotic solvent such as dimethylformamide (DMF).

- Adding a base to deprotonate the nitrogen.

- Introducing ethyl halide to alkylate the nitrogen.

Chlorination at C-5 position : The chlorination can be performed via electrophilic substitution using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which selectively replace hydrogen atoms with chlorine. This step is often conducted under reflux with controlled temperature to prevent over-chlorination.

Introduction of the Methoxymethyl Group

The methoxymethyl group at N-1 is typically introduced via methylation with chloromethyl methyl ether or dimethoxymethane in the presence of a base such as potassium carbonate:

| Step | Reaction | Conditions | Reference |

|---|---|---|---|

| 1 | N-alkylation with chloromethyl methyl ether | Reflux in acetonitrile or DMF, with K₂CO₃ |

This step ensures selective attachment of the methoxymethyl group to the nitrogen atom, completing the target structure.

Summary of the Synthesis Pathway

| Step | Description | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Synthesis of 1,2,4-triazole | Hydrazine hydrate + formic ether | High-pressure, sealed vessel | High purity precursor |

| 2 | N-ethylation | Ethyl chloride + K₂CO₃ | Reflux in DMF | Selective N-alkylation |

| 3 | Chlorination | SOCl₂ or POCl₃ | Reflux | C-5 chlorination |

| 4 | Methoxymethylation | Chloromethyl methyl ether + K₂CO₃ | Reflux | N-1 methoxymethyl attachment |

Data Table of Preparation Methods

Research Findings and Notes

- The synthesis of 1,2,4-triazole derivatives is well-established, with patent CN105906575A providing a detailed high-yield process involving hydrazine and formic ether, which is adaptable for derivatives.

- The halogenation process requires careful temperature control to avoid over-chlorination or degradation.

- Alkylation with ethyl halides and methoxymethyl reagents is facilitated by polar aprotic solvents and bases, ensuring regioselectivity.

- Adaptation of these methods for the target compound involves sequential modifications, starting from the core triazole synthesis, followed by stepwise functionalization.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound belongs to the class of 1,2,4-triazoles, which are known for their significant antibacterial and antifungal properties. Research indicates that derivatives of 1,2,4-triazole exhibit potent activity against various pathogens.

-

Antibacterial Properties :

- Studies have shown that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 5-chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole have demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

- A systematic review highlighted the synthesis of various triazole derivatives that showed promising antibacterial activity with MIC values ranging from 0.25 to 3 μg/mL against multiple bacterial strains .

- Antifungal Activity :

Pesticide Development

5-Chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole and its derivatives have been explored for their potential as fungicides in agricultural settings. The compound's structural characteristics allow it to interact effectively with fungal pathogens.

- Fungicidal Properties : Research indicates that triazole derivatives can inhibit fungal growth by disrupting cellular functions and metabolic pathways . This makes them suitable candidates for developing new agricultural fungicides aimed at controlling crop diseases.

Case Study 1: Antibacterial Efficacy Against MRSA

A study conducted on a series of synthesized triazole derivatives showed that specific modifications could enhance antibacterial activity significantly. For example, a derivative with a phenyl group at the C-3 position exhibited superior efficacy against MRSA strains compared to traditional antibiotics .

Case Study 2: Agricultural Fungicides

Research has evaluated the efficacy of triazole compounds in controlling fungal pathogens affecting crops. In controlled experiments, certain derivatives demonstrated effective inhibition of fungal growth at low concentrations, suggesting their potential as environmentally friendly fungicides .

Wirkmechanismus

The mechanism of action of 5-Chloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Alkyl Groups

a. 5-Chloro-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole (CID 91640912)

- Molecular Formula : C₅H₈ClN₃O.

- Key Difference : Methyl (–CH₃) at position 3 instead of ethyl.

b. 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole (CAS 1210892-10-6)

- Molecular Formula : C₄H₆BrN₃O.

- Key Difference : Bromine replaces chlorine at position 4.

- Impact: Increased molecular weight (212.47 g/mol vs.

c. 5-Chloromethyl-1-methyl-1H-[1,2,4]triazole Hydrochloride (CAS 104256-69-1)

Aromatic vs. Alkyl Substituents

a. 5-(4-Chlorophenyl)-1-methyl-3-phenyl-1,2,4-triazole (CAS 87277-51-8)

- Molecular Formula : C₁₅H₁₁ClN₄.

- Key Features : Aromatic substituents at positions 3 and 5.

- Impact : Extended π-conjugation increases rigidity and may enhance binding to aromatic biological targets (e.g., enzyme active sites) .

b. 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 26028-65-9)

Functional Group Variations

a. Epoxiconazole (CAS 133855-98-8)

- Structure : Triazole linked to an epoxide and fluorophenyl groups.

- Application : Broad-spectrum fungicide.

- Comparison : Demonstrates how triazole derivatives with complex substituents (e.g., epoxides) achieve agrochemical efficacy .

b. 5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole Hydrochloride (CAS 1423024-01-4)

Data Tables: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Applications |

|---|---|---|---|---|---|

| Target Compound | C₆H₁₀ClN₃O | 175.62 | –Cl, –CH₂CH₃, –CH₂OCH₃ | 1.2 | Agrochemicals, Pharma |

| 5-Chloro-3-methyl analog (CID 91640912) | C₅H₈ClN₃O | 161.59 | –Cl, –CH₃, –CH₂OCH₃ | 0.8 | Research chemical |

| 5-Bromo-3-(methoxymethyl) analog | C₄H₆BrN₃O | 212.47 | –Br, –CH₂OCH₃ | 1.5 | Synthetic intermediate |

| Epoxiconazole | C₁₇H₁₃ClFN₃O | 329.76 | –Cl, –F, epoxide, triazole | 3.1 | Fungicide |

| 5-(4-Chlorophenyl)-3-phenyl analog | C₁₅H₁₁ClN₄ | 282.73 | –Cl, aromatic rings | 3.4 | Pharmaceutical lead |

*Estimated using fragment-based methods.

Biologische Aktivität

5-Chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal and agricultural chemistry.

Overview of 5-Chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole

Chemical Structure and Properties:

- IUPAC Name: 5-chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole

- Molecular Formula: C₆H₁₀ClN₃O

- Molecular Weight: 175.61 g/mol

- CAS Number: 2096985-66-7

The compound features a triazole ring that is pivotal in its interaction with biological systems. The chlorine atom at the 5-position and the methoxymethyl group enhance its reactivity and solubility.

5-Chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole exerts its biological effects primarily through:

- Enzyme Inhibition: The triazole ring can bind to active sites of enzymes, inhibiting their activity. This mechanism is crucial in its antifungal and antibacterial properties.

- Receptor Modulation: Interaction with specific receptors can lead to modulation of various biological pathways, impacting cell proliferation and survival .

Antimicrobial Activity

Research indicates that 5-Chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole has significant antimicrobial properties. It has been tested against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Effective inhibition | |

| Staphylococcus aureus | Strong antibacterial effects | |

| Candida albicans | Notable antifungal activity |

The compound's efficacy against these pathogens suggests potential applications in treating infections.

Anticancer Activity

Studies have demonstrated that derivatives of triazoles exhibit antiproliferative effects on cancer cell lines. For instance:

- Cell Lines Tested:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HepG2 (liver cancer)

In one study, compounds related to triazoles showed IC₅₀ values ranging from 1.1 μM to 4.24 μM against these cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin .

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives:

- Anticancer Evaluation:

- Antimicrobial Studies:

Applications in Medicinal Chemistry

The unique properties of 5-Chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole make it a candidate for various applications:

Potential Uses:

- Antifungal Agents: Due to its ability to inhibit fungal growth.

- Antibacterial Agents: Effective against resistant strains of bacteria.

- Anticancer Drugs: Potential for development into novel anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.